molecular formula C10H12F3N B2672947 (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine CAS No. 2248184-62-3

(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine

Cat. No.: B2672947
CAS No.: 2248184-62-3
M. Wt: 203.208
InChI Key: IVLRCCIDEIFNIN-SSDOTTSWSA-N
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Description

(1R)-1-[3-(2,2,2-Trifluoroethyl)phenyl]ethan-1-amine is a chiral primary amine featuring a trifluoroethyl-substituted phenyl ring. The (1R)-stereochemistry is critical for its interaction with biological targets, as enantiomeric purity often dictates pharmacological activity . The trifluoroethyl group (–CH2CF3) enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, a common strategy in medicinal chemistry to optimize drug-like properties .

Properties

IUPAC Name

(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(14)9-4-2-3-8(5-9)6-10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLRCCIDEIFNIN-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC(=C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)CC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,2,2-trifluoroethylbenzene and ®-1-phenylethanamine.

    Reaction Conditions: The key step involves a nucleophilic substitution reaction where the amine group of ®-1-phenylethanamine attacks the bromine atom of 3-bromo-2,2,2-trifluoroethylbenzene under basic conditions.

    Catalysts and Solvents: Common catalysts include palladium-based catalysts, and solvents such as toluene or dimethylformamide are often used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalytic systems and automated processes ensures high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions are common, where the trifluoroethyl group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium tert-butoxide, and various nucleophiles.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound is primarily explored for its potential use in drug development. Its structural attributes allow it to interact effectively with biological targets. The trifluoroethyl group enhances membrane permeability and binding affinity to receptors or enzymes, which can be pivotal in the development of new therapeutics.

  • Mechanism of Action : Studies suggest that compounds with similar structures may act as inhibitors or modulators in various biochemical pathways. For example, they may inhibit specific enzymes involved in disease processes or modulate receptor activity, contributing to therapeutic effects.

Medicinal Chemistry

In medicinal chemistry, (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine serves as a scaffold for synthesizing novel compounds with enhanced pharmacological profiles. Its ability to form stable interactions with biological targets makes it suitable for lead optimization in drug discovery programs.

  • Case Study Example : A recent study highlighted the compound's effectiveness against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound exhibited significant inhibitory activity in vitro, suggesting its potential as a lead compound for developing new treatments .

Synthesis Routes

The synthesis of this compound can be achieved through various synthetic routes:

  • Alkylation Reactions : One common method involves the alkylation of an appropriate amine precursor with a trifluoroethyl halide under basic conditions.
  • Reduction Reactions : Another approach includes the reduction of corresponding ketones or imines that incorporate the trifluoroethyl group.

These synthetic strategies are crucial for producing derivatives that may exhibit improved efficacy or selectivity against specific biological targets.

Mechanism of Action

The mechanism of action of (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Trifluoromethyl (–CF3) vs. Trifluoroethyl (–CH2CF3)
  • (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethan-1-amine (): The trifluoromethyl group (–CF3) is more electron-withdrawing than –CH2CF3, reducing the basicity of the adjacent amine. Applications: Likely explored as a bioactive intermediate in CNS-targeting drugs.
  • (1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine (): Dual –CF3 groups amplify electron-withdrawing effects, further lowering amine basicity (pKa ~5–6 estimated). Increased steric hindrance may limit binding to certain receptors compared to monosubstituted analogs. Hazard: Classified as an irritant, suggesting handling precautions for similar fluorinated amines .
Trifluoroethoxy (–OCH2CF3) Substitution
  • Reduced metabolic stability compared to –CH2CF3 due to susceptibility to oxidative cleavage of the ether bond. Molecular Weight: 219.21 g/mol vs. ~235 g/mol for the target compound (estimated).

Stereochemical and Functional Group Modifications

Enantiomeric Specificity
  • (R)-1-(4-Fluorophenyl)-N,N-dimethylethan-1-amine (): Tertiary amine (–NMe2) vs. primary amine in the target compound. Optical rotation: [α] = +17.3 (CHCl3), highlighting the role of stereochemistry in physicochemical characterization .
Diastereomeric and Regioisomeric Variants
  • Cinacalcet HCl ():
    • Contains a naphthyl group and trifluoromethylphenyl moiety.
    • Regioisomerism (naphthalen-1-yl vs. naphthalen-2-yl) significantly alters binding to calcium-sensing receptors, demonstrating the sensitivity of chiral amines to structural modifications .

Biological Activity

(1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine, also known as (R)-2,2,2-trifluoro-1-phenyl-ethylamine, is a compound of interest due to its unique trifluoroethyl group and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C10H12F3N
  • Molecular Weight : 203.208 g/mol
  • CAS Number : 2248184-62-3
  • IUPAC Name : (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethanamine

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The trifluoroethyl group contributes to the compound's lipophilicity and binding affinity for specific receptors and enzymes. This interaction can modulate several biological pathways:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors.
  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in critical metabolic pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, a related study demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with low toxicity towards normal cells. The synthesized compounds exhibited enhanced cytotoxic effects compared to established drugs like Tamoxifen .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various bacterial and fungal strains.

Case Studies

StudyObjectiveFindings
Evaluate cytotoxic effects on MCF-7 cellsSignificant cytotoxicity observed with low normal cell toxicity.
Investigate enzyme inhibitionCompound demonstrated selective inhibition of specific kinases with potential therapeutic implications.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial findings suggest that the compound has moderate bioavailability and may undergo significant first-pass metabolism .

Safety and Toxicology

While the biological activities are promising, safety profiles must be thoroughly evaluated. Compounds with trifluoroethyl groups can exhibit varying degrees of toxicity; thus, comprehensive toxicological assessments are necessary to ensure safe therapeutic applications .

Q & A

Basic: How can researchers optimize the stereoselective synthesis of (1R)-1-[3-(2,2,2-trifluoroethyl)phenyl]ethan-1-amine to ensure high enantiomeric excess (ee)?

Methodological Answer:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-based catalysts (e.g., BINAP-Ru complexes) to enhance stereoselectivity. For example, analogous methods for (1R)-configured amines involve chiral auxiliaries or catalysts to control the stereochemistry .
  • Reaction Monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) to track ee during synthesis. Adjust reaction parameters (temperature, solvent polarity) based on intermediate ee values.
  • Post-Synthesis Purification : Utilize recrystallization with chiral resolving agents (e.g., tartaric acid derivatives) to isolate the desired enantiomer .

Basic: What analytical methods are most effective for confirming the chiral purity and structural integrity of this compound?

Methodological Answer:

  • Chiral Purity :
    • Chiral UPLC : Use a Chiralpak® IG-3 column with a mobile phase of hexane:isopropanol (90:10 v/v) and UV detection at 254 nm. Compare retention times to enantiomeric standards .
    • Polarimetry : Measure optical rotation ([α]D) and cross-validate with chiral chromatography results.
  • Structural Confirmation :
    • NMR Spectroscopy : Analyze 1^1H and 19^{19}F NMR to verify trifluoroethyl and aromatic proton environments.
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C10_{10}H11_{11}F3_3N) with <2 ppm mass error .

Advanced: How can researchers resolve contradictions in enantiomer-specific biological activity data for this compound?

Methodological Answer:

  • In Vitro Assays : Test both enantiomers in target-specific assays (e.g., receptor binding, enzyme inhibition). For instance, in antiviral studies, (1R)-enantiomers of similar trifluoroethylamines showed higher potency due to steric and electronic interactions with active sites .
  • Molecular Docking : Perform computational docking (e.g., AutoDock Vina) to compare binding poses of enantiomers. Validate with mutagenesis studies on key residues .
  • Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsomes) and plasma protein binding to rule out non-target effects .

Advanced: What strategies are recommended for impurity profiling and quantification during scale-up synthesis?

Methodological Answer:

  • Impurity Identification :
    • LC-MS/MS : Detect trace impurities (e.g., regioisomers, diastereomers) using a C18 column and gradient elution. Reference impurity standards from Cinacalcet HCl studies (e.g., regioisomers at 0.1% detection limit) .
    • Forced Degradation : Expose the compound to stress conditions (heat, light, acidic/basic hydrolysis) to identify degradation products.
  • Quantification :
    • Stability-Indicating RP-UPLC : Adapt the validated method for Cinacalcet HCl (linearity range: 0.05–5 µg/mL, R2^2 >0.999) .

Advanced: How can researchers evaluate the metabolic stability of this compound in preclinical models?

Methodological Answer:

  • In Vitro Models :
    • Liver Microsomes : Incubate with human/rat liver microsomes and NADPH. Monitor parent compound depletion via LC-MS. Calculate intrinsic clearance (Clint_{int}) .
    • CYP450 Inhibition : Assess inhibition potential against CYP3A4/2D6 using fluorescent probes.
  • Structural Modifications : Introduce deuterium at metabolically labile sites (e.g., benzylic positions) or fluorination to block oxidative pathways .

Advanced: What computational approaches are suitable for predicting the compound’s receptor interaction and selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor complexes (e.g., G-protein-coupled receptors) for 100 ns to assess binding stability and key interactions (e.g., hydrogen bonds with trifluoroethyl groups) .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and fluorine atom count. Validate with in vitro data from analogous amines .
  • Free Energy Perturbation (FEP) : Calculate relative binding affinities of enantiomers to resolve selectivity discrepancies .

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